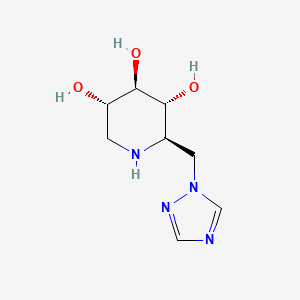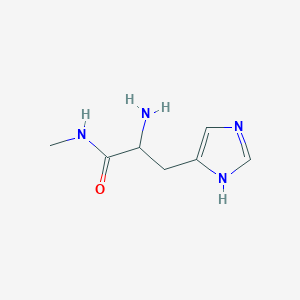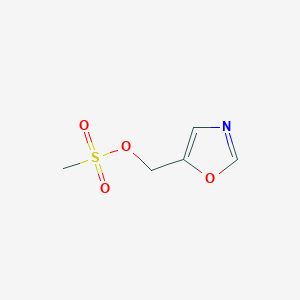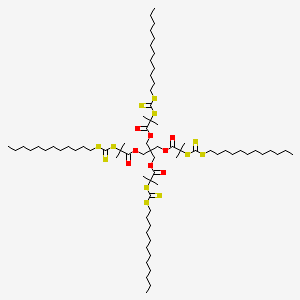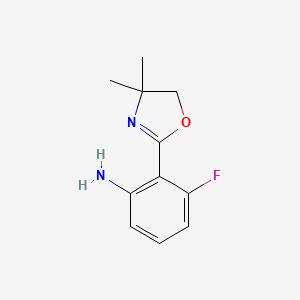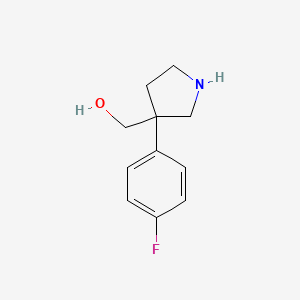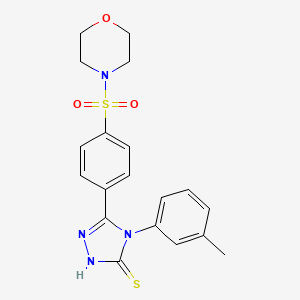
5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Morpholinosulfonyl Group: This step involves the sulfonylation of the phenyl ring using morpholine and sulfonyl chloride under basic conditions.
Attachment of the m-Tolyl Group: This can be done through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl and triazole rings can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Sulfides: Formed from the reduction of the sulfonyl group.
Substituted Derivatives: Formed from substitution reactions on the phenyl and triazole rings.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Protein Binding: Used in studies involving protein-ligand interactions.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into formulations for enhanced drug delivery.
作用機序
The mechanism of action of 5-(4-(Morpholinosulfonyl)phenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
類似化合物との比較
Similar Compounds
4-(4-Morpholinosulfonyl)phenyl-1,2,4-triazole: Lacks the m-tolyl group.
5-(4-Sulfamoylphenyl)-4-(m-tolyl)-4H-1,2,4-triazole-3-thiol: Contains a sulfamoyl group instead of a morpholinosulfonyl group.
Uniqueness
Structural Features: The presence of both the morpholinosulfonyl and m-tolyl groups in the same molecule.
Biological Activity: Exhibits unique biological activities compared to similar compounds due to its distinct structure.
特性
分子式 |
C19H20N4O3S2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
4-(3-methylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O3S2/c1-14-3-2-4-16(13-14)23-18(20-21-19(23)27)15-5-7-17(8-6-15)28(24,25)22-9-11-26-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,27) |
InChIキー |
UXIXNIWADLLWBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


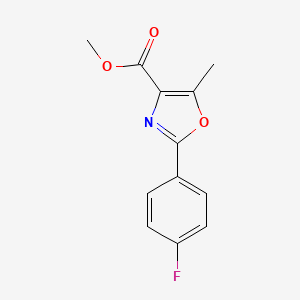
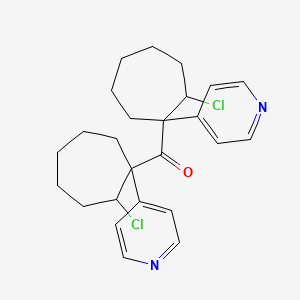
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)

